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molecular formula C11H15F2N3O B8331329 4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide

4,4-difluoro-1-(4-methyl-1H-imidazol-1-yl)cyclohexanecarboxamide

Cat. No. B8331329
M. Wt: 243.25 g/mol
InChI Key: DLKIKBCIOGMDQK-UHFFFAOYSA-N
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Patent
US09102591B2

Procedure details

Into a round bottom flask was added 4,4-Difluoro-1-(4-methyl-imidazol-1-yl)-cyclohexanecarboxylic acid amide (99 mg, 0.39 mmol) and THF (10 mL, 100 mmol) at room temperature, to the reaction mixture was added lithium tetrahydroaluminate (365 mg, 9.62 mmol). The reaction was refluxed for 6 hours, before being quenched with water (0.4 ml), 2M NaOH (0.4 ml) and water (0.8 ml). The reaction mixture was filtered and cone. The residue was purified by flash column chromatography on silica gel (eluding w a mixture of 5% Et3N/10% MeOH185% AcOEt) to give the title compound (44 mg, 47%). 1H NMR (CDCl3 500 MHz): δppm 7.55 (s, 1H), 6.71 (s, 1H), 2.70 (s, 2H), 2.4-1.7 (m, 8H), 2.21 (s, 3H).
Quantity
99 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
365 mg
Type
reactant
Reaction Step Two
Yield
47%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:17])[CH2:7][CH2:6][C:5]([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[CH:12]2)([C:8]([NH2:10])=O)[CH2:4][CH2:3]1.C1COCC1.[AlH4-].[Li+]>>[F:17][C:2]1([F:1])[CH2:3][CH2:4][C:5]([CH2:8][NH2:10])([N:11]2[CH:15]=[C:14]([CH3:16])[N:13]=[CH:12]2)[CH2:6][CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
99 mg
Type
reactant
Smiles
FC1(CCC(CC1)(C(=O)N)N1C=NC(=C1)C)F
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
365 mg
Type
reactant
Smiles
[AlH4-].[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
before being quenched with water (0.4 ml), 2M NaOH (0.4 ml) and water (0.8 ml)
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (
ADDITION
Type
ADDITION
Details
a mixture of 5% Et3N/10% MeOH185% AcOEt)

Outcomes

Product
Name
Type
product
Smiles
FC1(CCC(CC1)(N1C=NC(=C1)C)CN)F
Measurements
Type Value Analysis
AMOUNT: MASS 44 mg
YIELD: PERCENTYIELD 47%
YIELD: CALCULATEDPERCENTYIELD 49.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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